

An In-depth Technical Guide to the Purity and Characterization of C14H18BrN5O2 (Remdesivir)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity and characterization of the antiviral compound **C14H18BrN5O2**, commonly known as Remdesivir. This document outlines detailed experimental protocols for key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Quantitative data from various analytical studies are summarized in structured tables for comparative analysis. Furthermore, this guide includes diagrammatic representations of Remdesivir's mechanism of action and a general experimental workflow for its characterization, designed to aid researchers in the pharmaceutical sciences.

Introduction

Remdesivir (GS-5734) is a nucleotide analogue prodrug with a broad spectrum of antiviral activity.[1] Its chemical formula is C27H35N6O8P, and it was initially developed for the treatment of Hepatitis C and later investigated for Ebola virus disease.[1] More recently, it has been authorized for the treatment of COVID-19.[1] As a prodrug, Remdesivir is metabolized within the body to its active form, an adenosine triphosphate analogue, which inhibits viral RNA-dependent RNA polymerase (RdRp), thereby terminating viral replication.[1][2]



The purity and accurate characterization of Remdesivir are critical for its safety and efficacy as a therapeutic agent. This guide details the essential analytical techniques employed to ensure the quality of Remdesivir in both bulk drug substance and finished pharmaceutical products.

Physicochemical Properties

A summary of the key physicochemical properties of Remdesivir is presented in the table below.

Property	Value	Reference
IUPAC Name	2-ethylbutyl (2S)-2- [[[(2R,3S,4R,5R)-5-(4- aminopyrrolo[2,1-f][3][4] [5]triazin-7-yl)-5-cyano-3,4- dihydroxyoxolan-2-yl]methoxy- phenoxyphosphoryl]amino]pro panoate	[6]
Molecular Formula	C27H35N6O8P	[7]
Molecular Weight	602.59 g/mol	[7]
CAS Number	1809249-37-3	
Water Solubility	0.339 mg/L	[7]
рКа	10.23 / 0.65	[7]

Purity and Characterization Data

The following tables summarize quantitative data from various analytical methods used for the purity and characterization of Remdesivir.

Table 3.1: High-Performance Liquid Chromatography (HPLC) Data



Parameter	Method 1	Method 2	Method 3
Column	Inertsil ODS-3V	C18 (250 mm × 4.6 mm, 5 μm)	CHIRALPAK® IA-3 (250 mm × 4.6 mm i.d.)
Mobile Phase	Milli-Q water (pH 3.0 with o-phosphoric acid) and acetonitrile (50:50, % v/v)	Buffer (pH 5.0): Acetonitrile (30:70)	n-Hexane, Ethanol, IPA, Ethanolamine, and Formic Acid (80:5:15:0.05:0.1 v/v/v/v/v)
Flow Rate	1.2 mL/min	1 mL/min	1.5 mL/min
Detection Wavelength	246 nm	253 nm	245 nm
Linearity Range	25-2,500 ng/mL	-	-
LOD	1.95 ng/mL	-	-
LOQ	6.49 ng/mL	-	-
Reference	[4]	[3]	[3]

Table 3.2: Liquid Chromatography-Mass Spectrometry (LC-MS) Data



Parameter	Method 1	Method 2
Technique	UPLC/ESI-Q-TOF-MS/MS	LC-MS/MS
Column	-	Zorbax C18
Mobile Phase	-	A: 0.1% formic acid in water, B: 0.1% formic acid in 95% acetonitrile (gradient)
Flow Rate	-	0.4 mL/min
Linearity Range	-	0–1000 ng mL–1
LOD	0.7 ng/mL	-
LOQ	1.3 ng/mL	-
Reference		

Table 3.3: Spectrofluorimetry Data

Parameter	Value
Excitation Wavelength	241 nm / 244 nm
Emission Wavelength	410 nm / 405 nm
Linearity Range	50.00 to 500.00 ng/mL / 1.0-65.0 ng/mL
LOD	- / 0.287 ng/mL
LOQ	- / 0.871 ng/mL
Reference	[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of Remdesivir.



High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of Remdesivir and quantify any related substances.

Materials:

- · Remdesivir reference standard
- Acetonitrile (HPLC grade)
- Milli-Q water
- · ortho-Phosphoric acid
- Inertsil ODS-3V column (or equivalent C18 column)
- HPLC system with UV detector

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase consisting of a 50:50 (v/v) mixture of Milli-Q water (adjusted to pH 3.0 with ortho-phosphoric acid) and acetonitrile.[4] Degas the mobile phase before use.
- Standard Solution Preparation: Accurately weigh a suitable amount of Remdesivir reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution to concentrations within the linear range (e.g., 25-2,500 ng/mL).[4]
- Sample Solution Preparation: Accurately weigh the Remdesivir sample (bulk drug or formulation) and dissolve it in the mobile phase to achieve a concentration within the calibrated range.
- Chromatographic Conditions:
 - Column: Inertsil ODS-3V[4]



Flow Rate: 1.2 mL/min[4]

Injection Volume: 20 μL

Column Temperature: Ambient

Detector Wavelength: 246 nm[4]

- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- Data Processing: Identify and quantify the Remdesivir peak and any impurity peaks based on their retention times and peak areas compared to the standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Impurity Analysis

Objective: To identify and quantify trace-level impurities and degradation products of Remdesivir.

Materials:

- · Remdesivir sample
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

 Mobile Phase Preparation: Prepare mobile phase A as 0.1% formic acid in water and mobile phase B as 0.1% formic acid in acetonitrile.



- Sample Preparation: Dissolve the Remdesivir sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to an appropriate concentration. If analyzing biological matrices, a protein precipitation step may be necessary.
- Chromatographic and Mass Spectrometric Conditions:
 - Column: A suitable C18 column (e.g., Zorbax C18)
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 μL
 - A gradient elution program should be developed to separate impurities from the main peak.
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Mass Analyzer: Set to scan for the parent ion of Remdesivir (m/z 603.2) and its expected fragments, as well as the m/z of potential impurities.
- Analysis and Data Interpretation: Inject the sample and acquire the data. The structures of degradation products can be elucidated based on their mass-to-charge ratios and fragmentation patterns.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of Remdesivir.

Materials:

- Remdesivir sample
- Deuterated solvent (e.g., DMSO-d6)
- NMR spectrometer

Procedure:



- Sample Preparation: Dissolve a small amount of the Remdesivir sample in a suitable deuterated solvent (e.g., DMSO-d6) in an NMR tube.
- NMR Data Acquisition:
 - Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering all expected proton signals, and a relaxation delay appropriate for the molecule.
- Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). The chemical shifts, coupling constants, and integration of the peaks in the resulting spectrum should be consistent with the known structure of Remdesivir.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the signaling pathway of Remdesivir's mechanism of action and a general experimental workflow for its characterization.

Caption: Mechanism of Action of Remdesivir.

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